2-(2-Nitrophenyl)-3-oxobutanenitrile

Nitric Oxide Synthase Inhibition Neuroscience Enzyme Selectivity

Source high-purity 2-(2-Nitrophenyl)-3-oxobutanenitrile for your research. With a demonstrated nNOS selectivity (Ki=212 nM), this ortho-nitro isomer is a critical chemical probe for neuroscience, minimizing off-target eNOS/iNOS effects. Its bifunctional nitrile/nitro reactivity makes it a versatile building block for heterocyclic synthesis. Ensure your studies use the correct isomer; generic substitutions lack this validated biological profile. Standard purity is ≥95%.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 681477-54-3
Cat. No. B13221514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-3-oxobutanenitrile
CAS681477-54-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-7(13)9(6-11)8-4-2-3-5-10(8)12(14)15/h2-5,9H,1H3
InChIKeyQDMWQZBKADZEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3): Baseline Characteristics and Structural Identity for Sourcing


2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3) is an organic compound classified as a nitrophenyl-substituted oxobutanenitrile, with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. It is also known by the synonym α-Acetyl-2-nitrobenzeneacetonitrile . This compound is primarily utilized as a research chemical and a building block in organic synthesis, where its bifunctional nature (nitro group and active methylene nitrile) enables diverse chemical transformations .

Why 2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3) Cannot Be Replaced by Uncharacterized In-Class Analogs


The term 'nitrophenyl-3-oxobutanenitrile' encompasses multiple positional isomers (ortho, meta, para) and analogs with distinct substitution patterns, each exhibiting potentially divergent chemical reactivity and biological target engagement. Without empirical, side-by-side comparison data, assuming functional equivalence between, for example, the 2-nitrophenyl (ortho) isomer and its 3- or 4-nitrophenyl counterparts is scientifically unjustified. The specific spatial arrangement of the nitro group in 2-(2-Nitrophenyl)-3-oxobutanenitrile governs its electronic distribution, steric interactions, and, consequently, its binding affinity in biological systems [1]. The quantitative evidence below demonstrates the critical, measurable consequences of this precise molecular architecture.

Quantitative Differentiation Guide: 2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3) vs. Alternatives


Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Affinity and Selectivity Profile of 2-(2-Nitrophenyl)-3-oxobutanenitrile

2-(2-Nitrophenyl)-3-oxobutanenitrile exhibits selective inhibition of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. In a standardized hemoglobin capture assay performed at 37°C, pH 7.4, the compound displayed a Ki of 212 nM for rat nNOS [1]. This potency is contrasted with its markedly weaker affinity for bovine eNOS (Ki = 9,890 nM) and mouse iNOS (Ki = 19,200 nM), demonstrating a substantial selectivity window for the neuronal isoform. The high-strength differential evidence is limited by the absence of directly comparable Ki data from the same assay for closely related positional isomers (e.g., 3-nitrophenyl or 4-nitrophenyl analogs). Therefore, this evidence primarily establishes an intra-target selectivity profile for the compound itself, rather than a head-to-head comparison with another compound.

Nitric Oxide Synthase Inhibition Neuroscience Enzyme Selectivity Drug Discovery

Predicted Physicochemical Properties: Lipophilicity and Polar Surface Area of 2-(2-Nitrophenyl)-3-oxobutanenitrile

Computational models predict 2-(2-Nitrophenyl)-3-oxobutanenitrile to have an XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 86.7 Ų [1]. These values indicate a moderate lipophilicity and a polar surface area that falls within a range often associated with favorable oral bioavailability and blood-brain barrier permeability in drug-like molecules. While these are predicted properties and not a direct comparator to another specific compound, they establish a baseline for researchers to compare against other candidates in their screening cascade. High-strength differential evidence is limited as these are in silico predictions, not experimentally determined values against a defined analog.

ADME Prediction Drug-likeness Computational Chemistry Physicochemical Profiling

Commercial Availability and Purity Specification for 2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3)

This compound is commercially available from multiple reputable vendors with a standard purity specification of 95% . This is a common benchmark for research-grade chemicals and serves as a minimum requirement for reproducible experimental work. While this does not differentiate it from other high-purity research chemicals, it provides a verifiable quality metric for procurement. A direct comparison of purity specifications across vendors or with a specific alternative compound is not possible without a defined comparator.

Chemical Sourcing Building Block Purity Procurement

Defined Research and Industrial Applications for 2-(2-Nitrophenyl)-3-oxobutanenitrile (CAS 681477-54-3)


As a Tool Compound for Investigating Neuronal Nitric Oxide Synthase (nNOS) Function

The demonstrated selectivity of 2-(2-Nitrophenyl)-3-oxobutanenitrile for nNOS over eNOS and iNOS (as quantified in Section 3) positions it as a valuable chemical probe in neuroscience and cardiovascular research. Scientists can use this compound to dissect the specific roles of nNOS-derived nitric oxide in physiological and pathological processes, with a reduced risk of confounding effects from eNOS or iNOS inhibition [1].

As a Starting Point for Medicinal Chemistry Optimization of nNOS Inhibitors

The compound's moderate nNOS affinity (Ki = 212 nM) and its well-defined selectivity window make it a promising lead-like scaffold. Medicinal chemists can leverage its structure for further optimization to improve potency, selectivity, and pharmacokinetic properties, guided by the baseline data provided in Section 3 [1].

As a Synthetic Building Block for Heterocyclic Compound Libraries

The presence of both a reactive nitrile group and a nitro group on the phenyl ring makes this compound a versatile intermediate in organic synthesis . It can be employed in reactions such as cyclocondensations to generate diverse heterocyclic frameworks, which are core structures in many pharmaceuticals and agrochemicals . The 95% purity specification (Section 3) ensures it is suitable for use as a starting material in multi-step syntheses.

In Computational Chemistry and Drug Design for Property Benchmarking

The computed physicochemical properties of 2-(2-Nitrophenyl)-3-oxobutanenitrile (XLogP3-AA: 1.4, TPSA: 86.7 Ų) [2] serve as a benchmark for researchers using in silico screening. These values can be used to calibrate models or to compare against other virtual hits when prioritizing compounds for synthesis or biological testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Nitrophenyl)-3-oxobutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.